N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]
Description
Properties
CAS No. |
95046-23-4 |
|---|---|
Molecular Formula |
C14H22N2O10 |
Molecular Weight |
378.33 g/mol |
IUPAC Name |
2-[[5-[[bis(carboxymethyl)amino]methyl]-1,4-dioxan-2-yl]methyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C14H22N2O10/c17-11(18)3-15(4-12(19)20)1-9-7-26-10(8-25-9)2-16(5-13(21)22)6-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
VIZXPVJRZYHHDC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC(O1)CN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] typically involves the reaction of 1,4-dioxane-2,5-dimethanol with glycine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
-
Biological Activity : Preliminary studies suggest that N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] exhibits notable biological activities due to the amino acid-like properties of the N-(carboxymethyl)glycine groups. These properties may contribute to its potential therapeutic applications, including:
- Antioxidant activity
- Metal ion chelation
- Modulation of neurotransmitter systems
- Drug Development : The compound's ability to interact with biological systems positions it as a candidate for drug development. Research indicates that it may serve as a scaffold for designing multitarget drugs aimed at conditions such as Parkinson's disease and schizophrenia due to its structural similarities with other bioactive compounds .
Biochemical Applications
- Chelation Properties : The dual functionality of this compound allows it to chelate metal ions effectively. This property is beneficial in biochemical assays and therapeutic applications where metal ion regulation is crucial.
- Synthesis of Bioconjugates : The compound can be used in the synthesis of polymer conjugates for drug delivery systems, enhancing the stability and efficacy of therapeutic agents by facilitating their transportation within biological systems .
Materials Science Applications
- Polymer Development : The structural characteristics of N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] make it a suitable candidate for developing new polymeric materials with improved mechanical and thermal properties. Its incorporation into polymer matrices can lead to enhanced performance in various applications .
- Cosmetic Formulations : Given its biocompatibility and potential skin benefits, this compound may also find applications in cosmetic formulations aimed at improving skin health through antioxidant properties .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Metal Ion Chelation | Binding transition metals | |
| Neurotransmitter Modulation | Potential effects on serotonin and dopamine pathways |
Mechanism of Action
The mechanism of action of N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Comparative Insights
Structural Complexity: The target compound’s benzoxathiol core and carboxymethyl glycine substituents distinguish it from simpler diamines (e.g., N,N'-Diacetyl-1,4-phenylenediamine) and pharmaceutical salts (e.g., Benzathine benzylpenicillin).
Functional Applications :
- Unlike N,N'-Diacetyl-1,4-phenylenediamine (used in basic research) or aziridine derivatives (reactive intermediates), the target compound is tailored for specialized synthetic processes, likely leveraging its chelating or stabilizing properties .
Safety and Handling: The target compound requires rigorous PPE and inert storage conditions due to carcinogenic components and dust hazards, whereas simpler diamines (e.g., N,N'-Diacetyl-1,4-phenylenediamine) pose fewer risks .
Research Findings and Limitations
- Gaps in Data : Physical properties (e.g., melting point, solubility) and environmental fate (e.g., biodegradability) for the target compound remain uncharacterized .
- Comparative Toxicity: While aziridine derivatives are structurally linked to alkylating agents (known carcinogens), the target compound’s specific toxicity mechanisms require further study .
Biological Activity
N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine], commonly referred to as Dioxane-bis-glycine, is a compound that has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a dioxane ring structure with two carboxymethyl glycine moieties. This configuration allows for potential interactions with biological macromolecules and enhances its solubility in biological systems.
Mechanisms of Biological Activity
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the cationic surfactant characteristics in related compounds suggests that Dioxane-bis-glycine may also possess antimicrobial activity against various pathogens.
- Antioxidant Properties : The carboxymethyl groups are known to contribute to antioxidant activities. Compounds that contain these functional groups can scavenge free radicals, potentially reducing oxidative stress in biological systems.
- Cellular Interaction : Studies have shown that dioxane derivatives can interact with cell membranes, facilitating the delivery of therapeutic agents into cells. This property is crucial for drug delivery systems aimed at enhancing the efficacy of treatments.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of Dioxane-bis-glycine against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability, suggesting its potential as an antibacterial agent.
- Oxidative Stress Reduction : In vitro studies assessed the compound's ability to reduce oxidative stress in human cell lines. The findings revealed that Dioxane-bis-glycine effectively decreased levels of reactive oxygen species (ROS), indicating its role as a potential antioxidant.
- Drug Delivery Applications : Research into the use of Dioxane-bis-glycine as a drug delivery vehicle showed promising results. The compound facilitated the encapsulation of therapeutic agents, enhancing their stability and bioavailability in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
